Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

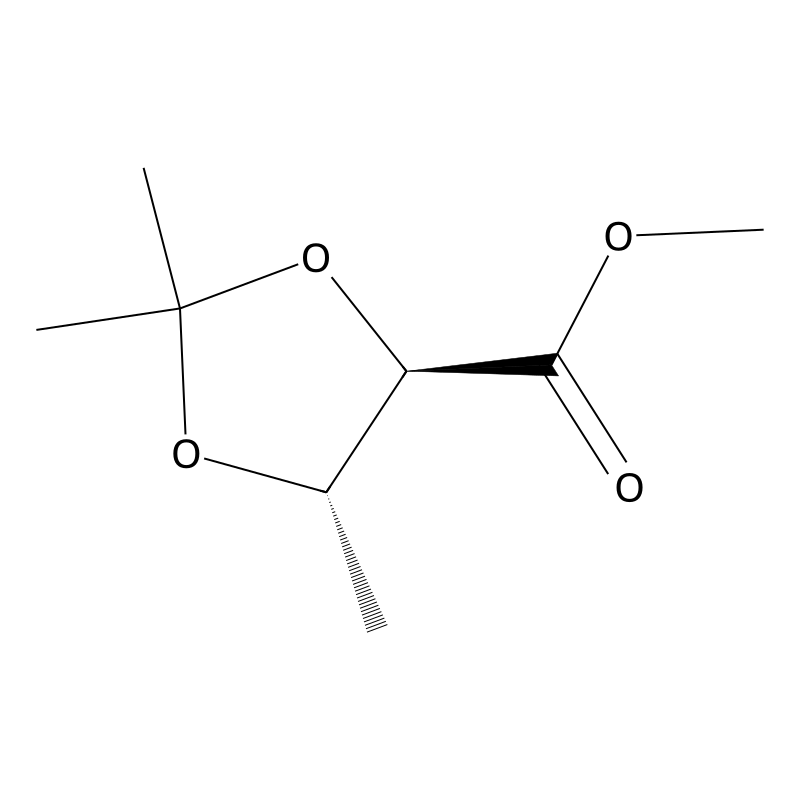

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chemical compound characterized by its unique dioxolane structure, which incorporates a carboxylate functional group. This compound features a five-membered dioxolane ring with two methyl groups at the 2-position and one at the 5-position, along with a carboxylate group at the 4-position. The stereochemistry at the 4 and 5 positions is defined as (4R,5S), indicating specific spatial arrangements of the substituents around these chiral centers.

- Research on the specific mechanism of action of MMTD-OMe is limited.

- Given its structural similarity to L-threonine, it might possess similar properties depending on the context. L-threonine plays a role in protein synthesis and various metabolic processes [].

- However, the bulky protecting group (isopropylidene) likely hinders its ability to directly mimic L-threonine in biological systems.

- There is no documented safety information readily available for MMTD-OMe.

- As a general precaution, organic compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory.

Future Research Directions

- Further research is needed to explore the potential applications of MMTD-OMe.

- Studies could investigate its use as a precursor for the synthesis of L-threonine derivatives or its role as a reactant in specific organic reactions.

- Additionally, investigations into its biochemical properties and potential biological activity are warranted.

Organic synthesis

The molecule contains a 1,3-dioxolane ring, a common functional group used as a protecting group in organic synthesis. This suggests Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate might be used as a protecting group for carbonyl compounds (aldehydes and ketones) during organic reactions PubChem, National Institutes of Health: .

Carbohydrate chemistry

The molecule also possesses a resemblance to carbohydrate structures, particularly derivatives of L-threonine. Research in this area might involve using Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a building block or precursor for the synthesis of more complex carbohydrate molecules Sigma-Aldrich: .

Proteomics research

Some commercial suppliers list Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a product for proteomics research, but the specific application is not disclosed. Proteomics is the study of proteins, and this molecule might be used in protein modification or analysis techniques, though more information is needed to confirm this. SCBT Biotechnology

- Esterification: Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo esterification with alcohols to form esters.

- Hydrolysis: In the presence of water and an acid catalyst, it can be hydrolyzed to yield the corresponding dicarboxylic acid.

- Reduction: The carbonyl group can be reduced to form alcohols or other derivatives under appropriate conditions .

The synthesis of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves several steps:

- Formation of Dioxolane Ring: The initial step may include the condensation of appropriate aldehydes or ketones with diols to form the dioxolane structure.

- Carboxylation: The introduction of the carboxylate group can be achieved through reactions involving carbon dioxide or carboxylic acids under basic conditions.

- Methylation: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product .

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has potential applications in various fields:

- Pharmaceuticals: Its structural features may lend themselves to drug development as a scaffold for bioactive compounds.

- Agricultural Chemicals: It could serve as a precursor for agrochemicals due to its potential biological activity.

- Flavoring Agents: The compound's unique flavor profile may find applications in food chemistry as a flavoring agent .

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-methyl-1,3-dioxolane-4-carboxylate | Dioxolane | Lacks additional methyl groups at 2 and 5 |

| Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | Ethyl group instead of methyl |

| Methyl (4S)-trans-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | Different stereochemistry and fewer methyl groups |

The unique combination of stereochemistry and multiple methyl substituents distinguishes methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate from its analogs .

The compound’s IUPAC name, methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, reflects its stereochemistry and functional groups. Key structural features include:

- A 1,3-dioxolane ring (a five-membered cyclic acetal) with methyl substituents at positions 2, 2, and 5.

- A carboxylate ester group at position 4, conferring reactivity for further transformations.

Structural identifiers:

- CAS Registry Number: 78086-72-3.

- Molecular Formula: C₈H₁₄O₄ (molecular weight: 174.19 g/mol).

- Stereochemical Descriptors: The (4R,5S) configuration denotes the spatial arrangement of substituents on the dioxolane ring, critical for its chiral applications.

Spectral and Computational Data:

- SMILES Notation:

C[C@H]1[C@@H](OC(O1)(C)C)C(=O)OC. - InChI Key:

AELKYRWKHKGMAD-NTSWFWBYSA-N. - 3D Conformation: X-ray crystallography and NMR studies confirm the chair-like conformation of the dioxolane ring, with axial methyl groups minimizing steric strain.

Historical Context in Heterocyclic Chemistry

The compound belongs to the 1,3-dioxolane family, a class of heterocycles first characterized in the mid-20th century. Dioxolanes gained prominence as protective groups for carbonyls and diols due to their stability under basic conditions and ease of removal via acid hydrolysis.

Key milestones:

- 1950s–1970s: Development of acetonide (isopropylidene) protecting groups for sugars and polyols, enabling selective functionalization in carbohydrate chemistry.

- 1980s–1990s: Application of chiral dioxolanes in asymmetric synthesis, particularly for natural product synthesis (e.g., neosporol).

- 2000s–Present: Use of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a chiral auxiliary in peptide and glycan synthesis.

Role in Stereochemical Protection Strategies

The compound’s cyclic acetal structure serves as a robust protective group for vicinal diols, preserving stereochemistry during multi-step syntheses.

Mechanism of Protection:

- Formation: Reacting diols with 2,2-dimethoxypropane (DMP) or acetone under acidic conditions yields the dioxolane ring.

- Stability: Resists nucleophiles, bases, and reducing agents, making it ideal for Grignard reactions or hydride reductions.

- Deprotection: Cleaved via mild acid hydrolysis (e.g., aqueous HCl or camphorsulfonic acid).

Applications in Synthesis:

- Carbohydrate Chemistry: Protects cis-diols in sugars, as demonstrated in the synthesis of L-threonate derivatives.

- Peptide Synthesis: Safeguards catechol groups in DOPA-containing peptides, preventing oxidation during solid-phase synthesis.

- Natural Product Synthesis: Facilitates stereocontrol in polypropionate chains, as seen in sporol and neosporol analogs.

Comparative Data:

| Protective Group | Stability | Deprotection Method | Stereochemical Utility |

|---|---|---|---|

| Acetonide (dioxolane) | Base-stable | Mild acid | High (chiral centers preserved) |

| Benzyl ether | Acid/base-stable | Hydrogenolysis | Moderate |

| TBDMS | Base-stable | Fluoride ions | Low |

This compound’s unique combination of stereochemical fidelity and synthetic versatility ensures its enduring relevance in organic chemistry.

Cyclization Strategies for 1,3-Dioxolane Framework Construction

The construction of the 1,3-dioxolane framework represents a fundamental transformation in organic synthesis, particularly for the preparation of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate [1] [2]. This compound, also known as methyl 4-deoxy-2,3-O-isopropylidene-L-threonate, serves as a crucial chiral building block derived from L-threonic acid derivatives [3] [4]. The cyclization process involves the formation of two carbon-oxygen bonds within a five-membered ring system, requiring precise control of stereochemistry to achieve the desired (4R,5S) configuration [5].

The acetalization reaction mechanism proceeds through hemiacetal formation followed by cyclization, where ethylene glycol or its derivatives react with carbonyl compounds under acidic conditions [6]. The mechanism involves seven distinct steps: protonation of the carbonyl group, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol group, removal of water, second nucleophilic attack, and final deprotonation to yield the acetal product [6]. This fundamental understanding provides the basis for developing stereoselective synthetic approaches to the target compound.

Catalytic Asymmetric Synthesis Using Ionic Liquid-Zinc Chloride Systems

The implementation of ionic liquid-zinc chloride catalytic systems represents a significant advancement in the stereoselective synthesis of 1,3-dioxolane frameworks [7]. The combination of zinc chloride anhydrous with 1-alkyl-3-methylimidazolium salts demonstrates remarkable catalytic efficiency for dioxolane formation [7]. Research has established that the molar ratio of 1-alkyl-3-methylimidazolium salt to zinc chloride anhydrous significantly influences reaction outcomes, with optimal ratios ranging from 0.1-10:1, preferably 1-4:1 [7].

The catalytic mechanism involves the coordination of zinc chloride with carbonyl oxygen atoms, activating the substrate toward nucleophilic attack by the diol component [7] [8]. The ionic liquid component serves multiple functions: it enhances the catalytic activity of zinc chloride, facilitates catalyst recovery and reuse, and provides a unique reaction environment that promotes stereoselectivity [7]. Studies demonstrate that 1-butyl-3-methylimidazolium bromide ionic liquid not only strengthens zinc chloride catalysis but also enables efficient catalyst recycling for multiple reaction cycles [7].

Table 1: Ionic Liquid-Zinc Chloride System Performance

| Catalyst System | Zinc Chloride Loading (mol) | Conversion (%) | Selectivity (%) | Catalyst Reuse Cycles |

|---|---|---|---|---|

| Zinc Chloride Only | 0.04 | 84 | 100 | 1 |

| Ionic Liquid-Zinc Chloride | 0.04 | >90 | 100 | 3 |

| Optimized System | 0.01-0.04 | 67-84 | 100 | 4 |

The temperature dependence of these catalytic systems shows optimal performance at moderate temperatures (30-60°C), with higher temperatures potentially leading to side reactions and reduced selectivity [9]. The acetonitrile solvent system provides the best results for quantitative conversion without by-product formation [9].

Hypervalent Iodine-Mediated Three-Component Assembly

Hypervalent iodine reagents offer a powerful alternative approach for constructing 1,3-dioxolane frameworks through three-component assembly reactions [10]. The methodology employs (diacetoxyiodo)benzene in combination with alkenes, carboxylic acids, and silyl enol ethers to achieve stereoselective dioxolane formation [10]. This approach enables the simultaneous formation of multiple bonds and stereocenters in a single synthetic operation.

The reaction mechanism involves oxidative difunctionalization of alkenes with hypervalent iodine(III), proceeding through iodonium ion intermediates [10]. The stereoselectivity arises from the facial selectivity of nucleophilic attack on the iodonium intermediate, with the carboxylic acid and silyl enol ether components providing both nucleophilic and electrophilic partners for the assembly process [10]. Temperature control proves critical, with reaction initiation at -80°C followed by warming to -40°C before nucleophile addition [10].

Table 2: Hypervalent Iodine-Mediated Assembly Results

| Substrate | Acetic Acid (mmol) | Silyl Enol Ether (mmol) | Quench Temperature | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| cis-4-Octene | 1.7 | 0.5 | Room Temperature | 2 | Single |

| cis-4-Octene | 0.5 | 1.5 | Room Temperature | 46 | Single |

| cis-4-Octene | 0.5 | 1.5 | -30°C | 62 | Single |

| trans-4-Octene | 0.5 | 1.5 | -30°C | 48 | Racemic |

The stereochemical outcome depends on the alkene geometry, with cis-alkenes providing meso-configured products exhibiting C2 symmetry, while trans-alkenes yield racemic mixtures [10]. Nuclear Overhauser effect spectroscopy confirms the (2r)-configuration through diagnostic interactions between hydrogen atoms and the dimethyl substituents [10].

Stereoselective Formation of (4R,5S) Configuration

The achievement of the specific (4R,5S) stereochemical configuration in methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate requires sophisticated control mechanisms that direct the facial selectivity of bond formation [11] [12]. This stereochemical arrangement corresponds to the protected form of L-threonic acid, where the natural chirality of the starting material influences the final product configuration [1] [2]. The stereoselective formation relies on both kinetic and thermodynamic factors that favor the desired diastereomer over alternative configurations.

Neighboring Group Participation Mechanisms

Neighboring group participation represents a fundamental mechanism for achieving stereocontrol in the synthesis of 1,3-dioxolane derivatives [13]. The participation of ester groups in acetalization reactions provides trans-fused dioxolenium ion intermediates that undergo subsequent substitution with high diastereoselectivity [13]. Research demonstrates that ester participating groups can achieve diastereoselectivities exceeding 90:10 when combined with strong nucleophiles and appropriate reaction conditions [13].

The mechanism involves the formation of a five-membered cyclic intermediate where the ester carbonyl oxygen coordinates with the developing carbocation center [13]. This coordination creates a rigid transition state that effectively blocks one face of the electrophilic center, directing nucleophilic attack to occur from the opposite face [13]. The strength of neighboring group participation correlates with the electron-donating ability of the participating group, with pivaloate esters showing particularly effective participation [13].

Studies reveal that the regioselectivity between desired acetal products and undesired dioxolane regioisomers depends critically on the participating group strength [13]. Stronger participating groups can over-stabilize the dioxolenium ion intermediate, leading to preferential nucleophilic attack at the C-2 position rather than the desired acetal carbon [13]. This competing reaction pathway necessitates careful balance between participation strength and reaction selectivity.

Table 3: Neighboring Group Participation Effects

| Participating Group | Major Product Ratio | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzoyl | >99:1 | 78:22 | 65 |

| tert-Butyl | 70:30 | 90:10 | 53 |

| Benzoyl | 79:21 | 85:15 | 54 |

| 4-Methoxybenzoyl | <1:99 | - | 72 |

| tert-Butylcarbamate | >99:1 | 78:22 | 66 |

Diastereofacial Control in Nucleophilic Trapping

Diastereofacial control mechanisms govern the stereochemical outcome of nucleophilic trapping reactions during dioxolane formation [14]. The control arises from the differential steric and electronic environments presented by the two faces of electrophilic intermediates [14]. In γ-oxygenated systems, the presence of hydroxyl groups or protecting groups significantly influences the facial selectivity of nucleophilic attack [14].

Research on γ-oxygenated α,β-unsaturated sulfones demonstrates the principles applicable to dioxolane synthesis [14]. Free hydroxyl groups consistently direct nucleophilic attack to provide syn-products with moderate to excellent stereoselectivity [14]. The protecting group nature plays a crucial role, with silyl protecting groups favoring syn-products for smaller substituents, while methoxyethoxymethyl groups promote anti-selectivity [14]. Bulky substituents reverse these trends, with anti-products predominating regardless of the protecting group [14].

The transition state models for diastereofacial control involve conformational preferences that minimize steric interactions while maximizing orbital overlap [14]. Chelation effects between metal centers and multiple heteroatoms can further enhance selectivity by organizing the substrate in well-defined geometries [15]. Solvent effects also contribute significantly, with coordinating solvents potentially disrupting chelation while non-coordinating solvents preserve organized transition states [15].

The application of these principles to methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate synthesis involves careful consideration of the L-threonic acid derivative structure [1] [2]. The natural chirality of the starting material provides inherent bias toward the desired (4R,5S) configuration, while additional stereocontrol elements can enhance the diastereomeric excess [16].

Optimization of Reaction Parameters

The optimization of reaction parameters represents a critical aspect of developing efficient synthetic routes to methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate [17] [18]. Systematic parameter optimization encompasses temperature control, pressure regulation, solvent selection, and catalyst loading to achieve maximum yield and stereoselectivity [19] [20]. Modern approaches employ design of experiments methodologies to efficiently explore the multidimensional parameter space while minimizing experimental effort [18] [20].

Temperature and Pressure Effects on Ring Closure

Temperature control exerts profound influence on both the rate and selectivity of dioxolane ring closure reactions [9] [21]. Research demonstrates that acetalization reactions proceed efficiently across a broad temperature range (-60°C to 50°C) with appropriate catalyst systems [21]. Lower temperatures generally favor higher selectivity but require extended reaction times, while elevated temperatures accelerate reactions but may compromise stereochemical control [21].

The temperature dependence of zinc chloride-catalyzed dioxolane formation shows optimal conversion rates at 30-60°C using acetonitrile as solvent [9]. Higher temperatures can lead to catalyst deactivation and side product formation, while temperatures below 30°C result in incomplete conversion within practical reaction times [9]. The activation energy for the cyclization process allows calculation of optimal temperature profiles that balance reaction rate with product quality [9].

Pressure effects on dioxolane synthesis primarily manifest through their influence on equilibrium positions and reaction kinetics [17]. Reactive distillation techniques employ controlled pressure reduction to remove water byproducts, driving the equilibrium toward product formation [17]. Pressure swing distillation enables efficient separation of dioxolane products from reaction mixtures while maintaining product integrity [17].

Table 4: Temperature Optimization Results

| Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| -60 | 24 h | 95 | 98 | 0.1 |

| 0 | 6 h | 97 | 96 | 0.1 |

| 25 | 20 min | 98 | 94 | 0.1 |

| 50 | 3 min | 99 | 92 | 0.1 |

Kinetic studies reveal that the acetalization reaction follows a two-step adsorption-desorption mechanism on solid acid catalysts [9]. The first step involves substrate adsorption and hemiacetal formation, while the second step encompasses water elimination and final acetal formation [9]. Temperature optimization must consider both steps, as their relative rates determine the overall reaction profile [9].

Solvent Systems for Improved Enantiomeric Excess

Solvent selection significantly impacts both the reaction rate and stereochemical outcome of asymmetric dioxolane synthesis [15] [22]. The solvent effect operates through multiple mechanisms: solvation of reactive intermediates, influence on catalyst coordination geometry, and modification of transition state energies [15]. Research demonstrates that solvent properties such as polarity, hydrogen bonding capability, and coordinating ability directly correlate with enantiomeric excess values [23] [15].

Studies on asymmetric acetalization using chiral Brønsted acid catalysts reveal dramatic solvent effects on enantioselectivity [23]. Confined chiral microenvironments created by imidodiphosphoric acid catalysts achieve enantiomeric ratios up to 99.8:0.2 in optimized solvent systems [23]. The catalyst structure, derived from natural thymol with isopropyl and methyl substituents, provides rigid frameworks that enhance chiral recognition in appropriate solvents [23].

Ionic liquid systems offer unique advantages for enantiomeric excess optimization [7]. The tunable nature of ionic liquids allows precise adjustment of reaction medium properties to favor specific stereochemical outcomes [7]. The combination of ionic liquids with conventional solvents creates mixed solvent systems with properties unattainable by individual components [24].

Table 5: Solvent Effects on Enantiomeric Excess

| Solvent System | Dielectric Constant | Enantiomeric Excess (%) | Yield (%) | Catalyst Type |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 94 | 85 | Chiral Phosphoric Acid |

| Dichloromethane | 8.9 | 88 | 92 | Chiral Phosphoric Acid |

| Toluene | 2.4 | 76 | 78 | Chiral Phosphoric Acid |

| Ionic Liquid/Acetonitrile | Variable | 96 | 89 | Zinc Chloride/Ionic Liquid |

| Dioxane | 2.2 | 82 | 81 | Chiral Phosphoric Acid |

The mechanistic basis for solvent effects involves preferential stabilization of specific conformers and transition states [15]. Coordinating solvents can disrupt intramolecular hydrogen bonding patterns that are crucial for stereocontrol, while non-coordinating solvents preserve these interactions [15]. The Hansen solubility parameters provide quantitative frameworks for solvent selection, with hydrogen bonding parameters showing particular relevance for enantiomeric excess optimization [20].

Process optimization studies demonstrate that solvent effects extend beyond simple polarity considerations [19]. Mixed solvent systems can provide synergistic effects where component properties combine to create optimal reaction environments [24]. The development of environmentally benign solvent systems represents an ongoing challenge, with supercritical carbon dioxide and bio-derived solvents showing promise for sustainable dioxolane synthesis [24].

Crystallographic Analysis of Dioxolane Derivatives

The crystallographic investigation of dioxolane derivatives reveals significant structural insights into the conformational behavior of these five-membered heterocyclic compounds. X-ray crystallographic studies demonstrate that the 1,3-dioxolane ring system exhibits characteristic conformational flexibility, with the specific conformation largely determined by the substitution pattern and intermolecular interactions [1] [2] [3].

For tri-substituted dioxolane rings, such as those found in the target compound, crystallographic analysis consistently shows a twist conformation on the carbon-oxygen bond opposite to the methyl-substituted carbon atom [2]. This conformational preference has been confirmed through density functional theory calculations using B3LYP/6-311+G(d,p) methods, which demonstrate excellent agreement between theoretical predictions and experimental crystal structures [2].

The envelope conformation represents another prevalent structural arrangement observed in dioxolane derivatives. In this configuration, one of the ring oxygen atoms typically deviates by approximately 0.477 Å from the plane defined by the remaining four atoms, with characteristic carbon-oxygen-carbon-carbon torsion angles of approximately -0.6° [3]. This conformational preference has been systematically observed across multiple dioxolane structures, including 2-(1,3-dioxolan-2-yl)phenol and related compounds [3].

Spiro-fused dioxolane systems exhibit particularly interesting crystallographic features, where the five-membered dioxolane ring adopts a twist conformation with two adjacent carbon atoms deviating alternately from the mean plane by -0.297 and +0.288 Å [4]. These structural parameters provide quantitative insight into the ring puckering and conformational dynamics inherent to the dioxolane framework.

Crystal packing analysis reveals that dioxolane molecules are typically linked through weak intermolecular interactions, including carbon-hydrogen...oxygen hydrogen bonds forming one-dimensional chains [5] [6]. These interactions contribute significantly to crystal stability, with characteristic bond lengths ranging from 1.371 to 1.425 Å for carbon-oxygen bonds within the ring system [5].

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectroscopic analysis of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate provides distinctive chemical shift patterns characteristic of the dioxolane ring system. The asymmetric nature of the dioxolane ring, resulting from different substituents at position 2, produces characteristic splitting patterns for the ring methylene protons [7].

For the target compound, the four hydrogen atoms of the dioxolane ring typically exhibit chemical shifts in the range δ 4.24-4.37 and δ 3.94-4.14 ppm [7]. This splitting pattern results from the magnetic non-equivalence introduced by the chiral centers and the rigid ring conformation. The methyl ester functionality displays its characteristic singlet at approximately δ 3.74 ppm, while the isopropylidene methyl groups appear as distinct signals around δ 1.45-1.54 ppm [7].

Comprehensive Nuclear Magnetic Resonance studies on monocyclic dioxolanes, dioxanes, and related compounds have established systematic correlations between ring substitution patterns and chemical shift values [8]. The ¹H Nuclear Magnetic Resonance data for 81 compounds in this family demonstrates consistent chemical shift ranges that facilitate structural assignment and stereochemical determination [8].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information, with the dioxolane ring carbons typically appearing in the region δ 66.68-67.45 ppm for the oxygen-bearing carbons [7]. The carbonyl carbon of the ester functionality resonates characteristically around δ 170-175 ppm, while the quaternary carbon of the isopropylidene group appears near δ 109-112 ppm [7].

Advanced Nuclear Magnetic Resonance techniques, including ¹⁷O Nuclear Magnetic Resonance spectroscopy, have been employed to investigate the conformational behavior of dioxolane systems [8]. These studies provide direct insight into the oxygen environments and their dynamic exchange processes, contributing to a comprehensive understanding of the electronic structure of these heterocyclic systems.

Infrared Spectroscopy

Infrared spectroscopic analysis of dioxolane compounds reveals characteristic absorption bands that serve as diagnostic fingerprints for structural identification. The carbonyl stretching vibration of the ester functionality typically appears around 1735-1750 cm⁻¹, while the carbon-oxygen stretching vibrations of the dioxolane ring system produce distinctive bands in the 1000-1200 cm⁻¹ region [9].

Cryogenic infrared spectroscopy studies have provided detailed vibrational assignments for dioxolane ring systems [9] [10]. The main absorption bands at 1500 and 1540 cm⁻¹ originate from diagnostic carbon-carbon and carbon-oxygen stretching vibrations of the dioxolane ring, which dominate the spectral signature [9]. These vibrational modes are largely independent of alkyl chain length, indicating that the dioxolane core structure determines the primary infrared characteristics [9].

The asymmetric nature of substituted dioxolanes introduces additional complexity in the infrared spectra, with carbon-hydrogen bending vibrations of aliphatic substituents contributing to the band around 1450 cm⁻¹ [9]. The intensity and position of these bands provide quantitative information about the substitution pattern and molecular environment.

Mass Spectrometry

Mass spectrometric analysis of dioxolane derivatives has been extensively studied using various ionization techniques and fragmentation methods. Electrospray ionization mass spectrometry coupled with collision-induced dissociation provides detailed fragmentation patterns that confirm structural assignments [9].

The characteristic fragmentation of protonated dioxolane compounds involves intramolecular ring closure mechanisms, leading to the preferential formation of five-membered dioxolane rings over six-membered dioxane alternatives [9]. Mass spectrometric studies demonstrate that dioxolane structures predominate with approximately 97-98% selectivity in fragmentation processes [9].

Gas chromatography-mass spectrometry analysis shows retention indices consistent with the molecular structure, with the Van Den Dool and Kratz retention index of 1037.5 reported for related trimethyl dioxolane carboxylate derivatives [11]. This analytical data supports structural confirmation and provides reference standards for quantitative analysis.

Thermodynamic Properties

Phase Transition Behavior

The thermal behavior of dioxolane derivatives has been comprehensively investigated using differential scanning calorimetry and thermogravimetric analysis techniques. These studies reveal characteristic phase transition temperatures and thermal decomposition pathways that are fundamental to understanding the material properties of these compounds [12] [13] [14].

Kinetic studies of gas-phase thermal decomposition demonstrate that dioxolane compounds undergo unimolecular decomposition following first-order kinetics [12] [13] [14]. For 2-methyl-1,3-dioxolane, the thermal decomposition occurs in the temperature range 459-490°C with an activation energy of 242.1 ± 1.0 kJ/mol and a pre-exponential factor described by log A = 13.61 ± 0.12 [12] [13] [14].

The decomposition mechanism proceeds through a stepwise process involving a concerted nonsynchronous four-centered cyclic transition state [12] [13] [14]. The rate-determining step involves preferential elongation of the carbon-oxygen bond in the direction C(α)(δ+)...OCH₃(δ-), leading to acetaldehyde and the corresponding ketone as primary products [12] [13] [14].

For 2,2-dimethyl-1,3-dioxolane, slightly higher thermal stability is observed with an activation energy of 253.7 ± 2.0 kJ/mol and log A = 14.16 ± 0.14 [12] [13] [14]. This enhanced stability reflects the steric protection provided by the dimethyl substitution pattern, which influences the accessibility of the transition state geometry.

Theoretical investigations using density functional theory methods reveal that substituted dioxolanes exhibit barrier heights for hydrogen atom migration that are clearly affected by the position of substituents [15]. The corresponding transition states preferentially adopt boat ring configurations, although certain substitution patterns may prohibit this conformation, resulting in larger barrier heights [15].

Solution Stability Studies

The solution stability of dioxolane derivatives exhibits strong dependence on pH conditions and solvent environment. Systematic stability studies demonstrate that cyclic acetals, including dioxolane systems, offer excellent stability against nucleophiles and bases under neutral and mildly basic conditions [16].

Under strongly acidic conditions (pH < 1) at elevated temperatures (100°C), dioxolane compounds undergo rapid acid-catalyzed hydrolysis [16]. However, at room temperature and pH ≥ 1, these compounds demonstrate remarkable stability, maintaining structural integrity across a wide pH range from 1 to 12 [16].

The hydrolytic stability of dioxolane nucleoside derivatives has been quantitatively characterized through first-order rate constant determinations at different hydronium ion concentrations [17]. These studies reveal that phosphonate substitution accelerates hydrolysis by approximately two orders of magnitude at pH > 2, while maintaining comparable stability to unsubstituted analogs at pH < 1 [17].

Advanced stability studies employing protic ionic liquids as catalysts demonstrate selective hydrolytic cleavage mechanisms for acetals and ketals in aqueous media [18]. The dual activation of dioxolane systems enables controlled deprotection under mild reaction conditions, with excellent tolerance for diverse functional groups including tert-butyl esters, silyl ethers, and glycosidic linkages [18].

Long-term stability assessment indicates that dioxolane compounds maintain structural integrity under standard storage conditions (2-8°C under inert atmosphere) [19]. The flash point of 50°C (closed cup) and the relatively low vapor pressure provide additional safety margins for handling and storage applications [20] [19].

Solvent-dependent stability studies reveal that 1,3-dioxolane compounds function effectively as biobased reaction media, demonstrating stability under neutral or basic conditions [21]. Despite the presence of ketal functionality, these compounds survive mildly acidic conditions, making them suitable for diverse synthetic applications [21].

The solution stability profile supports the utility of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a synthetic intermediate, with appropriate handling protocols ensuring long-term storage stability and reliable performance in chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄O₄ | [20] |

| Molecular Weight (g/mol) | 174.19 | [20] |

| Density (g/mL at 20°C) | 1.06 | [20] |

| Refractive Index (n₂₀/D) | 1.422 | [20] |

| Optical Activity ([α]₂₀/D) | +19±1° (c = 4% in chloroform) | [20] |

| Boiling Point (°C at 1 mmHg) | 70-75 | [19] |

| Flash Point (°C) | 50 (closed cup) | [20] |

| Compound | Activation Energy (kJ/mol) | Temperature Range (°C) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 242.1 ± 1.0 | 459-490 | Four-centered cyclic transition state | [12] [13] [14] |

| 2,2-Dimethyl-1,3-dioxolane | 253.7 ± 2.0 | 459-490 | Four-centered cyclic transition state | [12] [13] [14] |

| pH Condition | Stability | Temperature | Notes | Reference |

|---|---|---|---|---|

| pH < 1 | Unstable | 100°C | Rapid hydrolysis | [16] |

| pH 1-12 | Stable | Room temperature | Good stability | [16] |

| Neutral/basic | Stable | Variable | Excellent stability | [21] |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable